molecular formula C8H13N3O B1517011 N4-(2-methoxyethyl)pyridine-3,4-diamine CAS No. 1039985-93-7

N4-(2-methoxyethyl)pyridine-3,4-diamine

Cat. No. B1517011
CAS RN: 1039985-93-7
M. Wt: 167.21 g/mol
InChI Key: XPQGGJHFUOMKTM-UHFFFAOYSA-N
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Description

N4-(2-methoxyethyl)pyridine-3,4-diamine is a chemical compound with the CAS Number: 1039985-93-7 . It has a molecular weight of 167.21 and its IUPAC name is N4-(2-methoxyethyl)-3,4-pyridinediamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O/c1-12-5-4-11-8-2-3-10-6-7(8)9/h2-3,6H,4-5,9H2,1H3,(H,10,11) . This code provides a specific representation of its molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

N4-(2-methoxyethyl)pyridine-3,4-diamine has been explored in the synthesis of novel polymers. Researchers have synthesized various diamines containing a pyridine heterocyclic group for preparing poly(pyridine-imide) with applications in high-performance materials. These polymers exhibit properties like good thermal stability, high dielectric constants, and the ability to form flexible and tough films, making them potentially useful in various industrial and technological applications (Liaw, Wang, & Chang, 2007).

Inorganic Chemistry and Magnetism

In the field of inorganic chemistry, this chemical compound has been used to study the synthesis, structure, and magnetism of tetranuclear lanthanide(III) complexes. These complexes have been shown to exhibit weak antiferromagnetic coupling and slow magnetic relaxation at low temperatures, indicating potential applications in magnetic materials and molecular magnetism (Goura, Walsh, Tuna, & Chandrasekhar, 2014).

Catalysis Research

The use of (imino)pyridine ligands derived from this compound in palladium(II) complexes has been researched for their potential as selective ethylene dimerization catalysts. This research offers insights into the development of more efficient and selective catalysts in industrial chemical processes (Nyamato, Ojwach, & Akerman, 2015).

Optical and Electrochemical Properties

Studies have also been conducted on the optical properties and protonation characterization of pyridine-containing polymers. These polymers have shown strong fluorescence and electrochromic properties, suggesting their potential use in optical devices and sensors (Wang, Liou, Liaw, & Huang, 2008).

Solar Cell Performance Enhancement

The compound has been used in the development of co-adsorbents for dye-sensitized solar cells (DSSCs). These co-adsorbents have demonstrated significant improvement in solar cell performance, indicating a promising application in renewable energy technologies (Wei et al., 2015).

Chemosensors and Fluorescent Materials

Research has also delved into the development of fluorescent poly(pyridine-imide) acid chemosensors, which can act as “off–on” fluorescent switchers for acids. This application is crucial in the development of sensitive and selective chemical sensors (Wang, Liou, Liaw, & Chen, 2008).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-N-(2-methoxyethyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-12-5-4-11-8-2-3-10-6-7(8)9/h2-3,6H,4-5,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQGGJHFUOMKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1039985-93-7
Record name N4-(2-methoxyethyl)pyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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